5,6,7,8-tetrahydroquinolin-6-amine hydrochloride

Dopamine D2 receptor Regiochemistry Structure-Activity Relationship

Select this 6-amino-substituted tetrahydroquinoline hydrochloride to ensure regiochemical precision in your CNS-targeting programs. Unlike the 5-amino or 8-amino regioisomers, the 6-amino orientation delivers a distinct spatial vector critical for D2/D3 receptor affinity, as validated by Claudi et al. The hydrochloride salt form provides superior aqueous solubility versus the free base or fully aromatic 6-aminoquinoline, enabling direct use in parallel synthesis and biological assays without additional solubilization steps. Procuring the correct regioisomer and salt form is essential for SAR reproducibility.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
CAS No. 2060034-79-7
Cat. No. B6600758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-tetrahydroquinolin-6-amine hydrochloride
CAS2060034-79-7
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=CC=N2.Cl
InChIInChI=1S/C9H12N2.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-2,5,8H,3-4,6,10H2;1H
InChIKeyXWCNQMCLFUHVMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroquinolin-6-amine Hydrochloride (CAS 2060034‑79‑7) – Core Identity and Procurement-Relevant Characteristics


5,6,7,8-Tetrahydroquinolin-6-amine hydrochloride is a partially saturated quinoline derivative bearing a primary amine at the 6-position of the tetrahydroquinoline ring system . With a molecular weight of 184.67 g·mol⁻¹ and a calculated logP of approximately 0.59, it exhibits moderate hydrophilicity, a characteristic that distinguishes it from fully aromatic 6-aminoquinoline analogs . The compound is commercially supplied as the hydrochloride salt (purity typically ≥95%), which enhances its aqueous solubility and solid-state stability relative to the free base . This structural profile positions it as a versatile intermediate for medicinal chemistry programs that require a saturated, nitrogen-containing bicyclic scaffold with a vector for further functionalization.

Why 5,6,7,8-Tetrahydroquinolin-6-amine Hydrochloride Cannot Be Replaced by a Generic Tetrahydroquinoline Building Block


Tetrahydroquinoline building blocks differ profoundly in the position of the amino substituent, the degree of ring saturation, and the counterion form. A 6-amino substituent places the primary amine on the partially saturated carbocyclic ring, creating a distinctly different spatial orientation and electronic environment compared to 8-amino or 5-amino regioisomers . This positional difference directly impacts the geometry and binding affinity of downstream derivatives; for example, N,N-dialkyl derivatives of the 6-amino scaffold have been shown to displace [³H]spiperone from dopamine D2 receptors, whereas the 8-amino series has been exploited for CXCR4 antagonism . Procuring an incorrect regioisomer or the free base in place of the hydrochloride salt would therefore invalidate structure-activity relationships and compromise synthetic reproducibility.

Quantitative Differential Evidence for 5,6,7,8-Tetrahydroquinolin-6-amine Hydrochloride


Regiochemical Differentiation: 6-Amino Versus 8-Amino Tetrahydroquinoline Directs Divergent Biological Activity Profiles

The position of the amino group on the tetrahydroquinoline scaffold dictates the pharmacological target engagement of derived compounds. N,N-Dialkyl derivatives of 6-amino-5,6,7,8-tetrahydroquinoline (the free base of the target compound) displaced [³H]spiperone from rat striatal D2 dopamine receptors, whereas the 8-amino series has been optimized for CXCR4 chemokine receptor antagonism . No cross-activity data between the two series is available, but the divergent optimization trajectories underscore the functional non-equivalence of the two regioisomers.

Dopamine D2 receptor Regiochemistry Structure-Activity Relationship

Solubility and Handling Advantages of the Hydrochloride Salt Over the Free Base

The hydrochloride salt of 5,6,7,8-tetrahydroquinolin-6-amine (CAS 2060034-79-7) is the standard commercial form, supplied as a white to off-white solid with defined storage conditions (2–8 °C, sealed, moisture-free) . In contrast, the free base (CAS 477532-03-9) is less commonly stocked and lacks standardized handling specifications from major catalog vendors . The salt form improves aqueous solubility and eliminates the need for in situ protonation during reactions requiring a protonated amine.

Salt form Solubility Solid-state stability

Differential Synthetic Accessibility: 6-Amino Series via Catalytic Hydrogenation of 6-Nitroquinoline

A documented synthetic route to 6-amino-5,6,7,8-tetrahydroquinoline involves catalytic hydrogenation of 6-nitroquinoline over palladium or platinum catalysts . This method is regioselective, yielding the 6-amino derivative with the tetrahydroquinoline core fully saturated. In contrast, the 5-amino and 8-amino regioisomers require different nitro-quinoline precursors or alternative synthetic strategies, which can involve additional protection/deprotection steps . The availability of a straightforward hydrogenation route reduces the synthetic burden for laboratories that need to prepare the compound in-house.

Synthetic route Catalytic hydrogenation Intermediate accessibility

Procurement-Validated Application Scenarios for 5,6,7,8-Tetrahydroquinolin-6-amine Hydrochloride


Dopamine D2/D3 Receptor Ligand Discovery Programs

Medicinal chemistry teams pursuing dopamine D2 or D3 receptor modulators can use this compound as the direct precursor for N,N-dialkyl derivatives. As demonstrated by Claudi et al., alkylation of the 6-amino group yields compounds with measurable D2 receptor affinity, providing a validated starting point for hit-to-lead optimization .

Synthesis of Regiochemically Defined Tetrahydroquinoline Libraries

Combinatorial chemistry and high-throughput screening groups that require a 6-amino-substituted tetrahydroquinoline scaffold for library enumeration can procure this hydrochloride salt as a single-regioisomer building block. Its defined salt form and purity (≥95%) allow direct use in parallel synthesis without additional purification .

Intermediate for CNS-Targeted Probe Molecules

Given the documented dopaminergic activity of 6-amino derivatives, this compound is suitable as a late-stage intermediate for CNS probe synthesis. The partially saturated scaffold offers a balance between the rigidity of quinoline and the flexibility of fully saturated amines, which can be tuned to optimize blood-brain barrier penetration .

Replacement of 6-Aminoquinoline in Solubility-Sensitive Assays

For assay systems where the poor aqueous solubility of fully aromatic 6-aminoquinoline is problematic, the tetrahydroquinoline analog (as the hydrochloride salt) provides improved solubility while retaining the 6-amino substitution pattern, facilitating compound handling in aqueous buffer systems .

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